(2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is a useful research compound. Its molecular formula is C24H17N3O4 and its molecular weight is 411.417. The purity is usually 95%.
BenchChem offers high-quality (2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,2'Z)-2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Behavioral Study
In a study conducted by Saify et al. (2003), phenacyl derivatives of Harmaline were synthesized and evaluated for their effects on mouse behavior. Notably, a meta-nitro phenacyl derivative showed activity comparable to the parent compound (Saify et al., 2003).
Antibacterial Activity
Another study by Saify et al. (2005) explored the antibacterial activity of phenacyl and coumarine analogues of 1-methyl-7-methoxy-beta-carboline. The results indicated better activity against gram-positive compared to gram-negative bacteria, with specific compounds showing broad-spectrum activity (Saify et al., 2005).
Synthesis and Anti-inflammatory Evaluation
Abadi et al. (2005) synthesized derivatives with nitric oxide releasing properties and evaluated them as analgesic and anti-inflammatory agents. They found that certain compounds exhibited anti-inflammatory activity comparable to known drugs, without inducing stomach ulceration (Abadi et al., 2005).
Antituberculosis and Cytotoxicity Studies
Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis. Some compounds showed significant activity against MTB without toxic effects on mouse fibroblast cell lines (Chitra et al., 2011).
Antimicrobial Activity of Novel Derivatives
Patel et al. (2012) studied the antimicrobial activity of novel chalcone derivatives, observing their effectiveness against various bacterial species (Patel et al., 2012).
Properties
IUPAC Name |
(Z)-2-[3-[(Z)-2-hydroxy-2-phenylethenyl]-6-nitroquinoxalin-2-yl]-1-phenylethenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c28-23(16-7-3-1-4-8-16)14-21-22(15-24(29)17-9-5-2-6-10-17)26-20-13-18(27(30)31)11-12-19(20)25-21/h1-15,28-29H/b23-14-,24-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLJXZCHZYWTBM-YBOYZMIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C(C4=CC=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2/C=C(/C4=CC=CC=C4)\O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.